molecular formula C₂₉H₂₆ClFN₄O₄S.2C₇H₈O₃S B1662979 Tykerb CAS No. 388082-78-8

Tykerb

Cat. No. B1662979
M. Wt: 943.5 g/mol
InChI Key: UWYXLGUQQFPJRI-UHFFFAOYSA-N
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Patent
US08563719B2

Procedure details

Lapatinib prepared using the method of this embodiment can be isolated, or more preferably it can be directly converted into highly pure lapatinib ditosylate salt without isolation of the lapatinib from the step iii) reaction product mixture. The isolated lapatinib ditosylate has a HPLC purity of 97.0-99.9%, preferably >99.0%, most preferably >99.8%. The reaction product mixture from the step iii) is quenched with a basic aqueous solution such as aq. NaOH, separated and the organic phase is washed with an acidic aqueous solution such as aq. NH4Cl. The organic phase is then filtered and lapatinib ditosylate as crystalline Form I is obtained by crystallisation from the organic phase in the presence of p-toluenesulfonic acid. The lapatinib ditosylate is isolated by filtration or centrifugation, or other methods of solid isolation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][CH2:6][NH:7][CH2:8][C:9]1[O:13][C:12]([C:14]2[CH:15]=[CH:16][C:17]3[N:23]=[CH:22][N:21]=[C:20]([NH:24][C:25]4[CH:26]=[CH:27][C:28]([O:32][CH2:33][C:34]5[CH:35]=[CH:36][CH:37]=[C:38]([F:40])[CH:39]=5)=[C:29]([Cl:31])[CH:30]=4)[C:18]=3[CH:19]=2)=[CH:11][CH:10]=1)(=[O:4])=[O:3].[CH3:41][C:42]1[CH:43]=[CH:44][C:45]([S:48]([OH:51])(=[O:50])=[O:49])=[CH:46][CH:47]=1.[CH3:52][C:53]1[CH:54]=[CH:55][C:56]([S:59]([OH:62])(=[O:61])=[O:60])=[CH:57][CH:58]=1.CS(CCNCC1OC(C2C=CC3N=CN=C(NC4C=CC(OCC5C=CC=C(F)C=5)=C(Cl)C=4)C=3C=2)=CC=1)(=O)=[O:65].O>>[CH3:41][C:42]1[CH:47]=[CH:46][C:45]([S:48]([OH:51])(=[O:50])=[O:49])=[CH:44][CH:43]=1.[CH3:52][C:53]1[CH:58]=[CH:57][C:56]([S:59]([OH:62])(=[O:61])=[O:60])=[CH:55][CH:54]=1.[CH3:1][S:2]([CH2:5][CH2:6][NH:7][CH2:8][C:9]1[O:13][C:12]([C:14]2[CH:15]=[CH:16][C:17]3[N:23]=[CH:22][N:21]=[C:20]([NH:24][C:25]4[CH:26]=[CH:27][C:28]([O:32][CH2:33][C:34]5[CH:35]=[CH:36][CH:37]=[C:38]([F:40])[CH:39]=5)=[C:29]([Cl:31])[CH:30]=4)[C:18]=3[CH:19]=2)=[CH:11][CH:10]=1)(=[O:4])=[O:3].[OH2:65].[C:42]1([CH3:41])[CH:43]=[CH:44][C:45]([S:48]([OH:51])(=[O:49])=[O:50])=[CH:46][CH:47]=1 |f:1.2.3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be isolated
CUSTOM
Type
CUSTOM
Details
reaction product mixture
CUSTOM
Type
CUSTOM
Details
The reaction product mixture from the step iii) is quenched with a basic aqueous solution such as aq. NaOH
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the organic phase is washed with an acidic aqueous solution such as aq. NH4Cl
FILTRATION
Type
FILTRATION
Details
The organic phase is then filtered

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.CC=1C=CC(=CC1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F.O
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.